2-(5-Methylthiophen-3-yl)-benzylamine
Overview
Description
“2-(5-Methylthiophen-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1261747-82-3 . It has a molecular weight of 137.21 and is a liquid at room temperature . Another related compound is “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” with the CAS No. 1212848-67-3 . It has a molecular weight of 167.27 .
Molecular Structure Analysis
The molecular structure of related compounds like “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” has been analyzed . It has a molecular formula of C9H13NS .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, “(2S)-2-(5-METHYLTHIOPHEN-3-YL)PYRROLIDINE” has a predicted boiling point of 259.4±28.0 °C and a density of 1.081±0.06 g/cm3 .Scientific Research Applications
Organic Electronics and Copolymers
Research has been conducted on the synthesis of benzo[1,2-b:4,3-b′]dithiophene/triphenylamine copolymers for application in organic electronics, focusing on the effects of substituents on the optical and electroluminescence (EL) properties of these materials. These copolymers demonstrate significant potential in improving the efficiency of electronic devices through their enhanced thermal and electrochemical stability, alongside increased EL efficiencies due to restricted π-stacking/aggregation of the conjugated copolymers in solid state (Yosuke Nishide et al., 2008).
Sensing Applications
Thiophene derivatives have been explored for their selective fluorometric and colorimetric sensing capabilities, particularly towards metal ions such as Cu(II) and Zn(II). A novel photochromic diarylethene derivative containing a 2-(methylthio)benzenamine Schiff base unit demonstrated enhanced absorption and fluorescence responses, indicating its potential as a chemosensor for these metal ions (Shu-li Guo et al., 2018).
Photovoltaic Applications
The use of thiophene-based materials in the field of photovoltaics has been studied, particularly in the development of ternary organic solar cells (OSCs). Incorporating benzo[1,2-b;4,5-b′]dithiophene-based small molecules into OSC systems has led to the achievement of unprecedented power conversion efficiencies, demonstrating the critical role of thiophene derivatives in enhancing the performance of solar energy harvesting technologies (T. Kumari et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Homoleptic cyclometalated iridium complexes incorporating thiophene units have shown highly efficient red phosphorescence, making them suitable for application in organic light-emitting diode (OLED) devices. These complexes demonstrate the ability to achieve high efficiency and pure-red emission, highlighting the importance of thiophene derivatives in the development of advanced OLED technologies (A. Tsuboyama et al., 2003).
Safety And Hazards
properties
IUPAC Name |
[2-(5-methylthiophen-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-6,8H,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSTIHATRAFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylthiophen-3-yl)-benzylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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